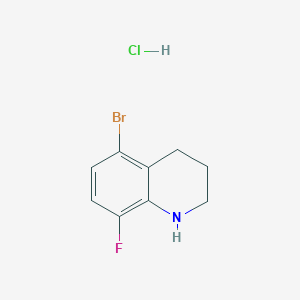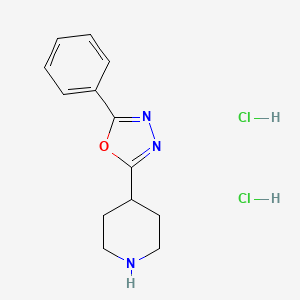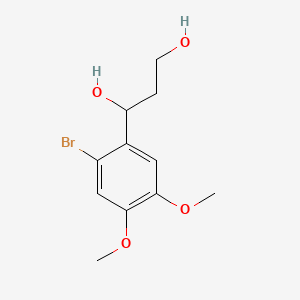![molecular formula C9H9N3O3 B13667726 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol typically involves the nitration of benzimidazole derivatives followed by the introduction of an ethanol group. One common method includes the reaction of 4-nitro-1H-benzo[d]imidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the ethanol group yields 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)acetaldehyde or 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)acetic acid.
- Reduction of the nitro group forms 1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol.
- Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
1-(6-Nitro-1H-benzo[d]imidazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
Uniqueness: 1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol is unique due to the presence of both a nitro group and an ethanol moiety, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
1-(6-nitro-1H-benzimidazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9N3O3/c1-5(13)7-2-6(12(14)15)3-8-9(7)11-4-10-8/h2-5,13H,1H3,(H,10,11) |
InChI Key |
HOKRYFXUZCDCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)
![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
![8-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667683.png)

![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)

